molecular formula C18H22ClFN2O4 B2746846 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396711-89-9

2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2746846
CAS No.: 1396711-89-9
M. Wt: 384.83
InChI Key: AEYHFRGURGFKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride features a structurally complex scaffold combining a fluorophenoxy group, a piperazine ring substituted with a furan-2-yl hydroxyethyl moiety, and a hydrochloride salt. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and salt formation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4.ClH/c19-14-4-1-2-5-16(14)25-13-18(23)21-9-7-20(8-10-21)12-15(22)17-6-3-11-24-17;/h1-6,11,15,22H,7-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYHFRGURGFKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)COC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Fluorophenoxy Group : Contributes to the lipophilicity and biological activity.
  • Piperazine Ring : Often associated with various pharmacological effects, including antipsychotic and antidepressant activities.
  • Furan Derivative : Known for its role in various biological systems and potential therapeutic applications.

The molecular formula is C20H23FN2O3·HCl, with a molecular weight of approximately 375.87 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing piperazine rings have been shown to possess significant antibacterial activity against various strains of bacteria. In vitro studies suggest that this compound may also inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.

Anticancer Potential

Preliminary studies have explored the anticancer potential of related compounds. The presence of the furan moiety has been linked to cytotoxic effects against cancer cell lines. For example, compounds similar in structure have demonstrated inhibition of cell proliferation in human cancer cell lines through apoptosis induction. Further detailed studies are required to establish the efficacy of this specific compound in cancer therapy.

Neuropharmacological Effects

The piperazine component suggests possible neuropharmacological activities. Compounds with piperazine structures are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Initial findings indicate that this compound may modulate these pathways, potentially offering therapeutic benefits in mood disorders or anxiety.

While specific mechanisms for this compound remain under investigation, it is hypothesized that it may interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways. The fluorophenoxy group likely enhances binding affinity to target sites.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of bacterial growth in vitro (specific strains not detailed).
Cancer Cell Line Study Induced apoptosis in human cancer cell lines; further research needed to quantify effects.
Neuropharmacological Assessment Suggested modulation of serotonin and dopamine receptors; potential applications in treating anxiety and depression.

Comparison with Similar Compounds

2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride ()

  • Key Differences: The cyclohexyl group replaces the 2-fluorophenoxy moiety in the target compound.
  • The shared hydroxyethyl-furan-piperazine core suggests similar hydrogen-bonding and steric profiles. The hydrochloride salt in both compounds improves crystallinity and stability compared to free bases.

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ()

  • Key Differences: A 2-fluorobenzoyl group replaces the ethanone-linked 2-fluorophenoxy, and a 4-hydroxyphenyl-2-oxoethyl group substitutes the hydroxyethyl-furan moiety.
  • Implications: The 2-fluorobenzoyl group introduces a planar aromatic system, favoring π-π interactions with target receptors. The trifluoroacetate counterion may reduce solubility in biological systems compared to hydrochloride salts.

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one ()

  • Key Differences: A 4-fluorobenzyl group and 2-chlorophenyl group replace the hydroxyethyl-furan and 2-fluorophenoxy groups.
  • The benzyl-piperazine linkage may reduce conformational flexibility compared to the ethanone spacer in the target compound.

Physicochemical and Spectroscopic Properties

Compound Key Substituents Salt Form Notable Spectral Data Reference
Target Compound 2-Fluorophenoxy, hydroxyethyl-furan Hydrochloride (Not reported)
2-Cyclohexyl-... hydrochloride Cyclohexyl, hydroxyethyl-furan Hydrochloride (Not reported)
4-(2-Fluorobenzoyl)-... trifluoroacetate 2-Fluorobenzoyl, 4-hydroxyphenyl Trifluoroacetate Crystallographic data (CCDC)
1-[4-(4-Fluorobenzyl)... ethanone 4-Fluorobenzyl, 2-chlorophenyl None 13C-NMR (DMSO-d6: δ 170.1 ppm)
  • Crystallography : The 4-(2-fluorobenzoyl)-... trifluoroacetate structure was resolved using SHELXL (), confirming planar geometry of the fluorobenzoyl group and hydrogen-bonding networks involving the hydroxylphenyl moiety .
  • NMR: The 13C-NMR signal at δ 170.1 ppm in 1-[4-(4-fluorobenzyl)... ethanone corresponds to the carbonyl group, comparable to the target compound’s ethanone carbonyl (unreported but expected near δ 165–175 ppm) .

Pharmacological and Stability Considerations

  • Hydrochloride vs. Trifluoroacetate Salts : The target compound’s hydrochloride salt likely offers superior aqueous solubility and stability over trifluoroacetate salts, which may release toxic TFA in vivo .
  • Metabolic Stability : The furan ring in the target compound may pose oxidative metabolic risks compared to phenyl or benzyl groups in analogues.
  • Receptor Binding: The hydroxyethyl group’s hydrogen-bonding capacity could enhance target affinity relative to non-polar substituents (e.g., cyclohexyl).

Q & A

Q. What are the standard synthetic routes for this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with nucleophilic substitution to introduce the fluorophenoxy group, followed by coupling with a piperazine derivative. Key steps include:

  • Step 1 : Reaction of 2-fluorophenol with an electrophilic reagent (e.g., chloroacetyl chloride) to form the phenoxy intermediate.
  • Step 2 : Coupling the intermediate with a pre-functionalized piperazine moiety (e.g., 4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol.
Reaction Step Reagents/Conditions Yield Reference
Phenoxy formationChloroacetyl chloride, DCM, RT85–90%
Piperazine couplingK₂CO₃, DMF, reflux70–75%
Salt formationHCl/EtOH, 0°C95%

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. For example, the fluorophenoxy group shows distinct aromatic protons at δ 7.12–7.35 ppm, while the piperazine protons appear at δ 2.51–3.64 ppm .
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. Orthorhombic space groups (e.g., P2₁2₁2₁) are common for similar piperazine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H⁺]⁺ at m/z 423.18).

Q. What in vitro assays are used for initial bioactivity screening?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to neuroactive piperazine derivatives .
  • Enzyme Inhibition Studies : Test inhibition of kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity assays).
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during coupling .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Use microwave-assisted synthesis (e.g., 100°C for 30 min) for faster and cleaner reactions .

Q. How to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modifications to the fluorophenoxy or furan groups (e.g., replace fluorine with chlorine or methoxy).
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents. For example:
Analog Modification IC₅₀ (GPCR Binding) Reference
Parent compoundNone12 nM
Analog AF → Cl45 nM
Analog BFuran → thiophene8 nM

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Assay Standardization : Cross-validate results using orthogonal methods (e.g., SPR vs. radioligand binding for receptor affinity) .
  • Structural Confirmation : Re-analyze batch purity via HPLC-MS to rule out impurities affecting bioactivity .
  • Species-Specific Testing : Repeat assays on human-derived cell lines if initial data used animal models .

Q. What computational modeling approaches predict biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A). The fluorophenoxy group shows strong π-π stacking with Phe234 .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G*) to identify nucleophilic/electrophilic regions .
  • MD Simulations : Run 100-ns trajectories to assess stability in lipid bilayers, critical for blood-brain barrier penetration .

Q. How to design in vivo studies for pharmacokinetic profiling?

Methodological Answer:

  • Dosing Strategy : Administer via intravenous (IV) and oral routes in rodents to calculate bioavailability (e.g., 50 mg/kg).
  • Metabolite Tracking : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at the furan ring) .
  • Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in brain/liver tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.